molecular formula C7H10O2 B8587545 2-(2-Hydroxyethyl)cyclopent-2-en-1-one CAS No. 52418-94-7

2-(2-Hydroxyethyl)cyclopent-2-en-1-one

Cat. No.: B8587545
CAS No.: 52418-94-7
M. Wt: 126.15 g/mol
InChI Key: KYPSXNJMGRMAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxyethyl)cyclopent-2-en-1-one is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

52418-94-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-(2-hydroxyethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C7H10O2/c8-5-4-6-2-1-3-7(6)9/h2,8H,1,3-5H2

InChI Key

KYPSXNJMGRMAJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The enol acetate of Example 896 is brominated and dehydrobrominated by the method described in Example 13. The crude product is then dissolved in methylene chloride and is added a7 -78° C. to a methylene chloride solution containing about seven molar equivalents of boron tribromide. After one hour at -78° C. the solution is allowed to warm to room temperature and is then kept at ambient temperatures for a total of eighteen hours. The mixture is poured into water and extracted with ether. The organic phase is washed with saturated saline solution, then water and is dried. Evaporation of solvents leaves subject product, which is purified by distillation. The combined organic phases are washed with ice cold 5% sodium hydroxide solution, ice cold 5% hydrochloris acid, and saturated sodium chloride solution, dried with anhydrous mangesium sulfate and taken to dryness. Distillation gives a pale yellow oil; λ max. 5.85 μ (carbonyl group).
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Synthesis routes and methods II

Procedure details

The enol acetate of Example 896 is brominated and dehydrobrominated by the method described in Example 13. The crude product is then dissolved in methylene chloride and is added at -78° C. to a methylene chloride solution containing about seven molar equivalents of boron tribromide. After one hour at -78° C. the solution is allowed to warm to room temperature and is then kept at ambient temperatures for a total of 18 hours. The mixture is poured into water and extracted with ether. The organic phase is washed with saturated saline solution, then water and is dried. Evaporation of solvents leaves subject product, which is purified by distillation. The combined organic phases are washed with ice cold 5% sodium hydroxide solution, ice cold 5% hydrochloric acid, and saturated sodium chloride solution, dried with anhydrous magnesium sulfate and taken to dryness. Distillation gives a pale yellow oil; λ max 5.85 μ (carbonyl group).
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